Cas no 55286-05-0 (2-chloro-7-methyl-7H-Purine)

2-chloro-7-methyl-7H-Purine 化学的及び物理的性質
名前と識別子
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- 2-chloro-7-methyl-7H-Purine
- AS-59155
- EN300-6189717
- SCHEMBL24076864
- CS-0172969
- N13371
- Z1486021884
- 55286-05-0
- AKOS030632018
- 2-chloro-7-methylpurine
- 7-Methyl-2-chlorpurin
- DB-192807
- MFCD21336457
-
- MDL: MFCD21336457
- インチ: InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3
- InChIKey: DFYLWHVIJWMKOS-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC2=NC(=NC=C21)Cl
計算された属性
- せいみつぶんしりょう: 168.0202739g/mol
- どういたいしつりょう: 168.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 43.6Ų
2-chloro-7-methyl-7H-Purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM233687-25g |
2-Chloro-7-methyl-7H-purine |
55286-05-0 | 97% | 25g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D544383-1g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 1g |
$430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1106057-5g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 95% | 5g |
$1000 | 2024-07-23 | |
eNovation Chemicals LLC | D545478-10g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 10g |
$1600 | 2024-05-24 | |
eNovation Chemicals LLC | D544383-2g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 2g |
$650 | 2024-07-28 | |
eNovation Chemicals LLC | D544383-5g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 5g |
$1250 | 2024-07-28 | |
Enamine | EN300-6189717-0.1g |
2-chloro-7-methyl-7H-purine |
55286-05-0 | 95% | 0.1g |
$228.0 | 2023-05-30 | |
eNovation Chemicals LLC | D545478-25g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 25g |
$2800 | 2024-05-24 | |
1PlusChem | 1P003AJ8-100mg |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 95% | 100mg |
$157.00 | 2025-02-19 | |
abcr | AB555929-1g |
2-Chloro-7-methyl-7H-purine; . |
55286-05-0 | 1g |
€1007.50 | 2025-02-20 |
2-chloro-7-methyl-7H-Purine 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-chloro-7-methyl-7H-Purineに関する追加情報
Introduction to 2-chloro-7-methyl-7H-Purine (CAS No. 55286-05-0)
2-chloro-7-methyl-7H-Purine, with the chemical formula C₆H₅ClN₅, is a significant intermediate in pharmaceutical and biochemical research. This compound belongs to the purine family, a class of heterocyclic organic compounds that are fundamental to nucleic acid structure and function. The presence of both a chlorine substituent and a methyl group on the purine ring imparts unique reactivity and potential applications in drug development.
The CAS number 55286-05-0 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and consistency across research and manufacturing processes. As a versatile building block, 2-chloro-7-methyl-7H-Purine is widely utilized in the synthesis of various pharmacologically active molecules, including antiviral, anticancer, and antimicrobial agents.
In recent years, advancements in medicinal chemistry have highlighted the importance of halogenated purines in developing next-generation therapeutics. The chlorine atom in 2-chloro-7-methyl-7H-Purine serves as a reactive site for further functionalization, enabling the creation of complex molecular structures with enhanced biological activity. This feature makes it particularly valuable in the design of inhibitors targeting enzymes involved in critical metabolic pathways.
One of the most compelling applications of 2-chloro-7-methyl-7H-Purine is in the development of nucleoside analogs. These analogs mimic natural nucleosides but are structurally modified to disrupt viral replication or cancer cell proliferation. For instance, derivatives of this compound have shown promise in inhibiting kinases and polymerases that are essential for the life cycle of certain viruses. Recent studies have demonstrated its role in synthesizing novel antiviral agents with improved efficacy and reduced side effects compared to existing treatments.
The incorporation of a methyl group at the 7-position of the purine ring enhances the stability and bioavailability of derived compounds. This modification is particularly relevant in drug design, as it can improve metabolic resistance and target specificity. Researchers have leveraged this property to develop targeted therapies for cancers characterized by specific genetic mutations. By tuning the substitution pattern on the purine core, scientists can fine-tune the pharmacokinetic profile of their drug candidates.
Moreover, 2-chloro-7-methyl-7H-Purine has found utility in probing fundamental biological processes. Its derivatives serve as probes for understanding enzyme mechanisms and cellular signaling pathways. For example, fluorescently labeled analogs have been used to study DNA replication and repair processes in real-time. Such insights are crucial for developing drugs that can modulate these processes therapeutically.
The synthesis of 2-chloro-7-methyl-7H-Purine typically involves multi-step organic reactions, often starting from commercially available purine precursors. The chlorination step is critical and requires precise control to avoid over-halogenation or degradation. Advances in catalytic methods have enabled more efficient and sustainable production processes, aligning with green chemistry principles.
In conclusion, 2-chloro-7-methyl-7H-Purine (CAS No. 55286-05-0) is a cornerstone compound in modern drug discovery. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new biological targets and mechanisms, the demand for high-quality intermediates like this compound is expected to grow, driving further innovation in synthetic methodologies and application domains.
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